molecular formula C18H18BrNO4 B296670 Methyl 2-{[(2-bromo-4-ethylphenoxy)acetyl]amino}benzoate

Methyl 2-{[(2-bromo-4-ethylphenoxy)acetyl]amino}benzoate

Cat. No. B296670
M. Wt: 392.2 g/mol
InChI Key: QLFDLCZQFJWLBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[(2-bromo-4-ethylphenoxy)acetyl]amino}benzoate is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. The compound is also known as Methyl 2-{[(2-bromo-4-ethylphenoxy)acetyl]amino}benzoate and is a member of the benzoate ester family. The compound has been shown to have a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.

Mechanism of Action

The exact mechanism of action of Methyl 2-{[(2-bromo-4-ethylphenoxy)acetyl]amino}benzoate is not fully understood. However, studies have suggested that the compound may exert its effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It may also act by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and physiological effects:
Studies have demonstrated that Methyl 2-{[(2-bromo-4-ethylphenoxy)acetyl]amino}benzoate has a range of biochemical and physiological effects. The compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to induce apoptosis in cancer cells and inhibit the formation of amyloid-beta aggregates.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 2-{[(2-bromo-4-ethylphenoxy)acetyl]amino}benzoate in lab experiments is its potential as a therapeutic agent. The compound has been shown to have a range of biological activities, which makes it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that the compound can be toxic at high doses, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on Methyl 2-{[(2-bromo-4-ethylphenoxy)acetyl]amino}benzoate. One area of research could focus on the development of more efficient synthesis methods for the compound. Another area of research could focus on the development of analogs of the compound with improved biological activities. Additionally, future research could investigate the potential of the compound as a treatment for other diseases, such as Parkinson's disease or multiple sclerosis. Overall, the potential of Methyl 2-{[(2-bromo-4-ethylphenoxy)acetyl]amino}benzoate as a therapeutic agent makes it a promising candidate for further research.
Conclusion:
In conclusion, Methyl 2-{[(2-bromo-4-ethylphenoxy)acetyl]amino}benzoate is a synthetic compound with potential as a therapeutic agent. The compound has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It has also been investigated for its potential as an anticancer agent and a treatment for Alzheimer's disease. While there are limitations to the use of this compound in lab experiments, its potential as a therapeutic agent makes it a promising candidate for further research.

Synthesis Methods

The synthesis of Methyl 2-{[(2-bromo-4-ethylphenoxy)acetyl]amino}benzoate involves the reaction of 2-bromo-4-ethylphenol with ethyl chloroformate to form ethyl 2-bromo-4-ethylphenyl carbonate. This intermediate is then reacted with 2-aminobenzoic acid to form Methyl 2-{[(2-bromo-4-ethylphenoxy)acetyl]amino}benzoate. The overall synthesis method is shown in Figure 1.

Scientific Research Applications

Methyl 2-{[(2-bromo-4-ethylphenoxy)acetyl]amino}benzoate has been extensively studied for its potential as a therapeutic agent. The compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. In addition, the compound has been investigated for its potential as a treatment for Alzheimer's disease, with studies demonstrating its ability to inhibit the formation of amyloid-beta aggregates.

properties

Molecular Formula

C18H18BrNO4

Molecular Weight

392.2 g/mol

IUPAC Name

methyl 2-[[2-(2-bromo-4-ethylphenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C18H18BrNO4/c1-3-12-8-9-16(14(19)10-12)24-11-17(21)20-15-7-5-4-6-13(15)18(22)23-2/h4-10H,3,11H2,1-2H3,(H,20,21)

InChI Key

QLFDLCZQFJWLBX-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)OC)Br

Canonical SMILES

CCC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)OC)Br

Origin of Product

United States

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